![molecular formula C9H18N2 B12284908 2,9-Diazaspiro[5.5]undecane](/img/structure/B12284908.png)

2,9-Diazaspiro[5.5]undecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

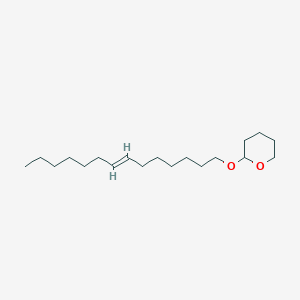

Le 2,9-Diazaspiro[5.5]undécane est un composé spirocyclique caractérisé par une structure unique où deux atomes d'azote sont incorporés dans un squelette spiro[5.5]undécane.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,9-Diazaspiro[5.5]undécane implique généralement la réaction de précurseurs appropriés dans des conditions contrôlées. Une méthode courante comprend la réaction de dérivés de la pipéridine avec des réactifs appropriés pour former la structure spirocyclique. Par exemple, la réaction de 1,4-dicétones avec la pipéridine en présence d'une base peut produire du 2,9-Diazaspiro[5.5]undécane .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 2,9-Diazaspiro[5.5]undécane ne soient pas largement documentées, le composé peut être synthétisé à plus grande échelle en utilisant des conditions de réaction optimisées et des techniques de flux continu. Ces méthodes garantissent des rendements et une pureté plus élevés, ce qui rend le composé approprié pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,9-Diazaspiro[5.5]undécane subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction: Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Les atomes d'azote dans la structure spirocyclique peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène, permanganate de potassium.

Réduction: Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution: Halogénures d'alkyle, chlorures d'acyle.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de N-oxydes, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels dans la structure spirocyclique .

Applications De Recherche Scientifique

Le 2,9-Diazaspiro[5.5]undécane est utilisé dans divers domaines de la recherche scientifique, notamment:

Chimie: Le composé sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.

Biologie: Il a montré un potentiel prometteur dans les études biologiques, en particulier dans le contexte de l'inhibition enzymatique et de la liaison aux récepteurs.

Industrie: Le composé est utilisé dans le développement de matériaux avancés aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du 2,9-Diazaspiro[5.5]undécane implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, le composé a été démontré pour induire la réponse au stress du réticulum endoplasmique, conduisant à l'apoptose dans les cellules cancéreuses. Ceci est réalisé par l'épuisement des réserves intracellulaires de calcium et l'activation de chaperonnes moléculaires telles que GRP78 .

Mécanisme D'action

The mechanism of action of 2,9-Diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce the endoplasmic reticulum stress response, leading to apoptosis in cancer cells. This is achieved through the depletion of intracellular calcium stores and the activation of molecular chaperones such as GRP78 .

Comparaison Avec Des Composés Similaires

Composés similaires

1,9-Diazaspiro[5.5]undécane: Un autre composé spirocyclique avec des caractéristiques structurelles similaires mais des activités biologiques différentes.

3,9-Diazaspiro[5.5]undécane: Connu pour son activité en tant qu'antagoniste du récepteur de l'acide γ-aminobutyrique de type A.

Unicité

Le 2,9-Diazaspiro[5.5]undécane est unique en raison de sa structure spirocyclique spécifique et de la présence d'atomes d'azote aux positions 2 et 9. Cette configuration confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications .

Propriétés

IUPAC Name |

2,9-diazaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-9(8-11-5-1)3-6-10-7-4-9/h10-11H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNXEGUBGHXRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)CNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol](/img/structure/B12284845.png)

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)

![benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)